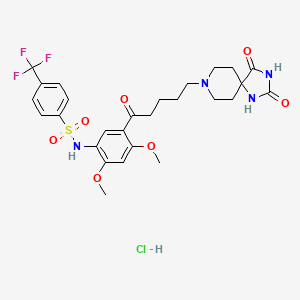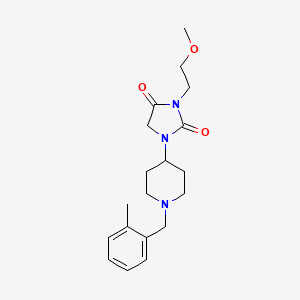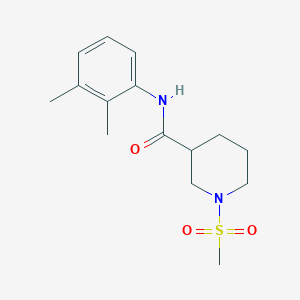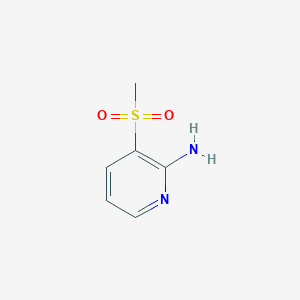![molecular formula C21H24F3NO4S B2874992 4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 339019-20-4](/img/structure/B2874992.png)
4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate” is an organic compound. It contains a benzyl group substituted with a tert-butyl group at the 4-position. The benzyl group is attached to an acetate group through an aniline derivative that is further substituted with a methylsulfonyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl group provides a planar, aromatic region; the tert-butyl group is a bulky, aliphatic substituent; the acetate group contains a carbonyl and an ether linkage; and the aniline derivative introduces additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzyl group might participate in electrophilic aromatic substitution reactions or oxidation reactions. The acetate group could undergo hydrolysis, and the aniline derivative might be involved in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Secondary Benzylation Using Benzyl Alcohols
- Application : A study by Noji et al. (2003) demonstrated that secondary benzylation of various nucleophiles could be effectively catalyzed using a combination of secondary benzyl alcohol and metal triflate. This methodology was applicable to a wide range of nucleophiles, including those bearing acid-sensitive functional groups such as tert-butyldimethylsilyloxy and acetoxy groups, as well as methyl and benzyl esters. The process showed high efficacy, particularly when using Hf(OTf)4 as a catalyst, and was useful in a variety of synthetic applications (Noji et al., 2003).
Julia–Kocienski Olefination
- Application : In a study by Alonso et al. (2008), tert-butyl α-(BTFPsulfonyl)acetate was employed in the Julia–Kocienski olefination of aldehydes, resulting in the formation of α,β-unsaturated esters and Weinreb amides. This reaction demonstrated high stereoselectivity and yielded products with significant E/Z ratios. The study provided insights into the mechanism of olefination and the factors contributing to stereoselectivity, important in synthetic organic chemistry (Alonso et al., 2008).
Synthesis of 2‐Methyl‐4‐(Trifluoromethyl)‐1H‐Indole‐5‐Carbonitrile
- Application : Research by Boros et al. (2011) focused on the synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the development of selective androgen receptor modulators. The synthesis involved a practical and convergent approach starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate, highlighting the utility of the compound in medicinal chemistry and pharmaceutical research (Boros et al., 2011).
Decarboxylative Elimination of Enol Triflates
- Application : Fleming and Ramarao (2004) investigated the decarboxylative elimination of enol triflates to synthesize acetylenes. This methodology was applicable to tert-butyl beta-ketodiesters and beta-ketoesters, leading to acetylenic acids and terminal and mid-chain acetylenes. This process is significant in organic synthesis, particularly in the construction of complex molecules (Fleming & Ramarao, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c1-20(2,3)16-10-8-15(9-11-16)14-29-19(26)13-25(30(4,27)28)18-7-5-6-17(12-18)21(22,23)24/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCUINXKNQLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-8-(3-(m-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874909.png)
![N-[4-(benzylamino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2874910.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)


![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)
